molecular formula C8H6BrClO B1340078 3-(Bromomethyl)benzoyl chloride CAS No. 54267-06-0

3-(Bromomethyl)benzoyl chloride

Cat. No.: B1340078
CAS No.: 54267-06-0
M. Wt: 233.49 g/mol
InChI Key: ZXXKDSMIGAOBGJ-UHFFFAOYSA-N
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Description

3-(Bromomethyl)benzoyl chloride is an organic compound with the molecular formula C8H6BrClO. It is a derivative of benzoyl chloride, where a bromomethyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in organic synthesis and pharmaceutical development .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Bromomethyl)benzoyl chloride can be synthesized through the bromination of 3-methylbenzoyl chloride using N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves the same bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Hydrolysis: The major product is 3-(bromomethyl)benzoic acid.

    Coupling Reactions: Biaryl compounds are the primary products.

Scientific Research Applications

3-(Bromomethyl)benzoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)benzoyl chloride involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The compound can also act as an acylating agent, introducing the benzoyl group into other molecules. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bromomethyl)benzoyl chloride is unique due to the presence of the bromomethyl group, which enhances its reactivity in nucleophilic substitution and coupling reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

3-(bromomethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXKDSMIGAOBGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40560693
Record name 3-(Bromomethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54267-06-0
Record name 3-(Bromomethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

a solution of 12 g of m-bromomethylbenzoic acid 10.62 g of oxalyl chloride, 100 ml of dichloromethane and 5 drops of dimethylformamide was allowed to stand 48 hours and then evaporated. Hexane and ether were added, the mixture evaporated and the residue distilled on a Kugelroher, giving 12.5 g of m-bromomethylbenzoyl chloride as a yellow liquid.
Quantity
12 g
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100 mL
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